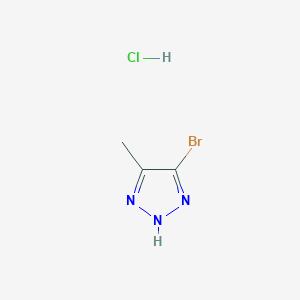

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride

Descripción

Propiedades

IUPAC Name |

4-bromo-5-methyl-2H-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrN3.ClH/c1-2-3(4)6-7-5-2;/h1H3,(H,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCWKZFKTMHXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Azide-Alkyne Cycloaddition Followed by Bromination and Methylation

A common approach for 1,2,3-triazoles involves:

Step 1: Formation of a 1,2,3-triazole ring via CuAAC

For example, reacting an azide intermediate with a terminal alkyne derivative in the presence of CuI and a base (e.g., triethylamine) in acetonitrile at room temperature for several hours yields 1H-1,2,3-triazole derivatives in moderate to high yields (76–82%).Step 2: Selective bromination at the 5-position

Bromination can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to install the bromine atom selectively at the 5-position of the triazole ring, exploiting the electron density and reactivity of the ring system.Step 3: Methylation at the 4-position

Methylation can be introduced either via methyl halides (e.g., methyl iodide) under basic conditions or via methylation reagents targeting the appropriate nitrogen or carbon positions, depending on the intermediate structure.Step 4: Formation of hydrochloride salt

The free base triazole is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt, improving stability and handling.

Alternative Lithiation and Electrophilic Substitution Route

Another method involves:

Step 1: Lithiation of a methyl-substituted 1H-1,2,3-triazole

Using strong bases such as lithium diisopropylamide (LDA) at low temperature (-78 °C) to deprotonate the triazole at the 5-position.Step 2: Electrophilic bromination

Addition of electrophilic bromine sources (e.g., dibromomethane or NBS) to the lithiated intermediate introduces the bromine atom at the 5-position.Step 3: Quenching and work-up

The reaction is quenched with ammonium chloride solution, followed by extraction and purification steps.Step 4: Hydrochloride salt formation

The purified 5-bromo-4-methyl-1H-1,2,3-triazole is converted to its hydrochloride salt by treatment with HCl.

Detailed Example Procedure (Adapted from Related Triazole Syntheses)

Analysis of Preparation Methods

Research Findings and Optimization Notes

Regioselectivity : Bromination at the 5-position is favored due to electronic properties of the triazole ring; lithiation prior to bromination improves regioselectivity and yield.

Methylation : Position 4 methylation requires controlled conditions to avoid N-methylation or over-alkylation; base choice and solvent polarity are critical.

Hydrochloride salt formation enhances compound stability, crystallinity, and handling safety, important for pharmaceutical or agrochemical applications.

Green Chemistry Considerations : Recent patents emphasize avoiding strong corrosive reagents and high-pressure hydrogenation, favoring milder, more environmentally friendly conditions.

Aplicaciones Científicas De Investigación

Biological Activities

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride exhibits several noteworthy biological activities:

- Antiproliferative Effects : Research indicates that derivatives of this compound show significant antiproliferative activity against human acute myeloid leukemia (AML) cells. For instance, compounds tethered with benzisoxazole structures demonstrated promising results in inhibiting cancer cell growth.

- Antifungal and Antibacterial Properties : Similar triazole derivatives are known to disrupt fungal and bacterial cell membranes, suggesting potential applications as antifungal or antibacterial agents. However, specific mechanisms of action for this compound require further investigation .

Applications in Medicinal Chemistry

The compound's structural features allow it to serve as a vital scaffold in drug development. Some notable applications include:

- Drug Design : The unique properties of triazoles make them suitable candidates for designing new therapeutic agents targeting various diseases.

- Peptide Chemistry : The ability of triazoles to mimic amide bonds enhances their utility in peptide synthesis and related fields .

Agrochemical Applications

In agrochemistry, this compound can be utilized as:

- Fungicides : Given its potential antifungal activity, this compound may play a role in developing new fungicides that are effective against resistant strains of plant pathogens.

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazole ring play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The compound may also interfere with cellular pathways by modulating signal transduction processes.

Comparación Con Compuestos Similares

Structural Insights :

- Substituent Position : The 4-methyl group increases steric bulk and lipophilicity relative to 5-trimethylsilyl derivatives (e.g., C₅H₁₀BrN₃Si), altering membrane permeability .

- Salt Form : The hydrochloride salt improves aqueous solubility versus neutral triazoles (e.g., 6f), aiding bioavailability .

Physicochemical and Analytical Data

Actividad Biológica

Overview

5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride is a heterocyclic compound belonging to the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Similar triazole compounds have been shown to interact with proteins such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) through hydrogen bonding and hydrophobic interactions. These interactions may influence critical cellular processes such as growth and proliferation.

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Triazoles are known for their antimicrobial properties. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against various pathogens. For instance, triazole derivatives can disrupt bacterial and fungal cell membranes, leading to cell death.

Anticancer Activity

Research indicates that triazoles may possess anticancer properties. In vitro studies have shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The IC50 values for related triazole compounds have been reported in the range of 7 to 20 µM against specific cancer types .

Enzyme Inhibition

This compound has been employed in biochemical assays to study enzyme activities. It acts as a probe for understanding protein interactions and enzyme mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis of this compound with structurally similar triazoles reveals differences in biological activity based on substitution patterns:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methyl-1H-1,2,3-triazole | Lacks bromine substituent | Broad-spectrum antimicrobial activity |

| 5-Amino-4-methyl-1H-1,2,3-triazole | Contains an amino group | Enhanced solubility and bioactivity |

| 5-Chloro-4-methyl-1H-1,2,3-triazole | Chlorine instead of bromine | Different reactivity profiles in synthesis |

This table illustrates how variations in structure can lead to significant differences in pharmacological properties.

Case Studies

Several studies have highlighted the biological potential of triazoles:

- Anticancer Studies : A study evaluating the anticancer activity of various triazoles found that certain derivatives exhibited potent inhibitory effects on cancer cell lines with IC50 values as low as 3 µM. These findings suggest that modifications to the triazole structure can enhance anticancer efficacy .

- Antimicrobial Efficacy : In a comparative study of triazole derivatives against common bacterial strains, some were found to have minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ceftriaxone. This highlights the potential of triazoles as alternative antimicrobial agents.

Q & A

Q. What are the recommended methods for synthesizing 5-Bromo-4-methyl-1H-1,2,3-triazole hydrochloride, and how can reaction conditions be optimized?

Synthesis typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or halogenation of pre-formed triazole cores. For optimization:

- Temperature control : Maintain 0–5°C during bromination to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate high-purity product .

- Yield improvement : Introduce protecting groups (e.g., Boc) to stabilize intermediates during methylation and bromination steps .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

- NMR : , , and 2D NMR (COSY, HSQC) to verify substituent positions and hydrogen bonding .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] at m/z 162.99) .

- X-ray crystallography : Use SHELXL for refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids and hydrogen-bonding networks .

Q. What safety protocols should be followed when handling this compound?

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis .

- Exposure control : Use fume hoods, nitrile gloves, and lab coats. For spills, neutralize with sodium bicarbonate before disposal .

- First aid : Immediate rinsing with water for skin/eye contact; seek medical attention if inhaled .

Advanced Research Questions

Q. How do the bromo and methyl substituents influence the biological activity of this triazole derivative?

- Bromine : Enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites (e.g., carbonic anhydrase-II) .

- Methyl group : Increases lipophilicity, improving membrane permeability. In SAR studies, replacing methyl with longer alkyl chains reduces activity due to steric hindrance .

- Methodological note : Compare IC values of derivatives using enzyme inhibition assays (e.g., fluorescence-based) .

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen-bonding patterns?

- Refinement with SHELXL : Use restraints for disordered atoms and anisotropic displacement parameters for heavy atoms (Br, Cl) .

- Validation tools : Check geometry with PLATON and generate hydrogen-bonding tables using Mercury .

- Case study : Resolve methyl group rotational disorder by analyzing residual electron density maps .

Q. What strategies are effective in designing derivatives for structure-activity relationship (SAR) studies?

- Linker variation : Introduce alkylene spacers (C2–C4) between the triazole and bioactive moieties (e.g., nucleobases) to optimize binding .

- Substituent screening : Test electron-withdrawing groups (NO, CF) at the 4-position to modulate electronic effects .

- High-throughput synthesis : Use microwave-assisted reactions to generate libraries for biological screening .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

- Docking software : AutoDock Vina or Schrödinger Suite for docking into carbonic anhydrase-II (PDB: 1CA2).

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of triazole-enzyme complexes .

- Free-energy calculations : Use MM-PBSA to quantify binding energy contributions from bromine and methyl groups .

Q. How should researchers address contradictions in experimental data (e.g., crystallographic vs. spectroscopic results)?

-

Cross-validation : Compare X-H bond lengths (XRD) with -NMR coupling constants to confirm tautomeric forms .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Error analysis : Calculate R-factors and residual density metrics in SHELXL to identify model inaccuracies .

-

Alternative techniques : Use DFT calculations (Gaussian 09) to predict vibrational spectra and reconcile IR/Raman discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.